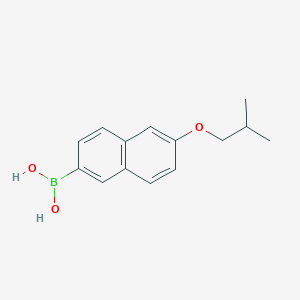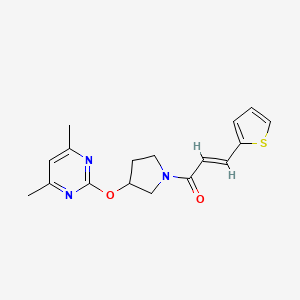
N-(3-phenylmethoxypyridin-2-yl)naphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-phenylmethoxypyridin-2-yl)naphthalene-1-carboxamide, also known as PMN-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PMN-1 is a small molecule that has been synthesized through a number of different methods, and has shown promise in a range of scientific research applications. In
科学的研究の応用
Antibacterial and Antimycobacterial Activity
N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, a class of compounds similar to N-(3-phenylmethoxypyridin-2-yl)naphthalene-1-carboxamide, have been found to exhibit significant antibacterial and antimycobacterial activities. In particular, some compounds in this class showed activity against Staphylococcus aureus, methicillin-resistant S. aureus strains, and Mycobacterium tuberculosis, comparable or even superior to standard treatments like ampicillin or rifampicin (Goněc et al., 2015). Similarly, another study on N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides and their isomers found significant antimycobacterial activity against various mycobacterial strains, including M. tuberculosis and M. smegmatis, with low cytotoxicity to human cells (Goněc et al., 2016).
Activity Against Photosynthetic Electron Transport
Compounds within this chemical class have also been studied for their ability to inhibit photosynthetic electron transport (PET) in plants. One study highlighted that certain derivatives, such as N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, effectively inhibited PET in spinach chloroplasts (Kos et al., 2013).
Anticancer Potential
Naphthyridine derivatives, which are structurally similar to the compound , have been explored for their anticancer and anti-inflammatory properties. A particular derivative showed high cytotoxicity against various cancer cell lines and inhibited the secretion of pro-inflammatory cytokines (Madaan et al., 2013).
Anticoagulant Screening
Another relevant study involved N-(Aminoalkyl/amidino)phenyl naphthalene-1-carboxamides, which were screened for their anticoagulant effects in human plasma. This study highlights the potential application of similar compounds in developing new anticoagulant drugs (Nguyen & Ma, 2017).
特性
IUPAC Name |
N-(3-phenylmethoxypyridin-2-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-23(20-13-6-11-18-10-4-5-12-19(18)20)25-22-21(14-7-15-24-22)27-16-17-8-2-1-3-9-17/h1-15H,16H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIRHIZMAPQNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylmethoxypyridin-2-yl)naphthalene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2442208.png)
![N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide](/img/structure/B2442209.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide](/img/structure/B2442210.png)
![Thieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B2442211.png)
![6-chloro-5-methyl-N-[3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl]pyridine-3-sulfonamide](/img/structure/B2442212.png)
![N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2442213.png)

![2-[(4-nitrophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2442221.png)
![3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2442222.png)
![3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2442223.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2442225.png)

![Diethyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate](/img/structure/B2442230.png)